molecular formula C46H54N4O10 B1683058 Formyl-leurosine CAS No. 54022-49-0

Formyl-leurosine

Cat. No. B1683058
CAS RN: 54022-49-0
M. Wt: 822.9 g/mol
InChI Key: GLDSBTCHEGZWCV-NVDFJPPOSA-N
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Description

Formyl-leurosine is a compound with the molecular formula C46H54N4O10 and a molecular weight of 822.94 . It is used as a reference standard for pharmaceutical analytical testing .


Synthesis Analysis

The synthesis of formylated compounds, such as formyl-leurosine, often involves the formylation of primary amines . One method involves the use of formic acid and N,N-dicyclohexylcarbodiimmide (DCC) in liquid phase .


Molecular Structure Analysis

Formyl-leurosine is a complex molecule with a large number of atoms. Its structure is likely to be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . The formyl group in formyl-leurosine is known to interact with certain receptors, such as the formyl peptide receptor 1 (FPR1), which has been studied using cryo-EM .


Chemical Reactions Analysis

Formyl-leurosine, like other formylated compounds, can undergo a variety of chemical reactions. For example, the ε-amine of lysine, a strong nucleophile in proteins, can react with formaldehyde to result in formylation .


Physical And Chemical Properties Analysis

Formyl-leurosine is a solid compound with a melting point of 200-210°C . It is slightly soluble in chloroform and methanol . It is also hygroscopic, meaning it readily absorbs moisture from the air .

Safety And Hazards

Formyl-leurosine is classified as harmful if swallowed and may damage fertility or the unborn child . It is recommended to use personal protective equipment when handling this compound and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

Future Directions

Formyl-leurosine, like other formylated compounds, has potential applications in various fields. For instance, formyl peptide receptors (FPRs), which interact with formylated peptides, are considered important biomarkers for neurological diseases . Therefore, formyl-leurosine and other formylated compounds could be used in the development of new therapeutic targets for these diseases .

properties

IUPAC Name

methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-8-formyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H54N4O10/c1-7-42-15-11-17-49-19-16-44(37(42)49)30-20-31(34(56-4)21-33(30)50(25-51)38(44)46(55,41(54)58-6)39(42)59-26(3)52)45(40(53)57-5)22-27-23-48(24-43(8-2)36(27)60-43)18-14-29-28-12-9-10-13-32(28)47-35(29)45/h9-13,15,20-21,25,27,36-39,47,55H,7-8,14,16-19,22-24H2,1-6H3/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLDSBTCHEGZWCV-HLTPFJCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C=O)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H54N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60968854
Record name 22-Oxo-O~3'~,3'-cyclovincaleukoblastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

822.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Formyl-leurosine

CAS RN

54022-49-0
Record name Formyl-leurosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269419
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 22-Oxo-O~3'~,3'-cyclovincaleukoblastine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60968854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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